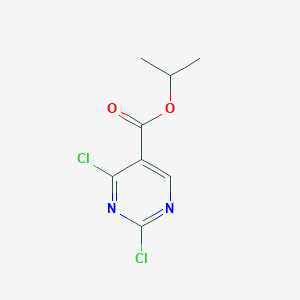

![molecular formula C21H21N3O4S B2749109 (4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251574-07-8](/img/structure/B2749109.png)

(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

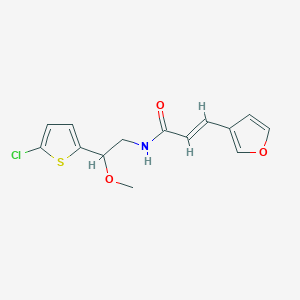

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of therapeutic activities .

Synthesis Analysis

There are several methods for synthesizing 1,3,4-thiadiazoles. One common approach involves the cyclization of thiosemicarbazides with α-haloketones or carboxylic acids . The exact method would depend on the specific substituents present in the desired 1,3,4-thiadiazole compound .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles can be confirmed using various analytical and spectroscopic data . The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions depending on the substituents present. For example, they can react with α-haloketones or carboxylic acids to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles can vary widely depending on their specific structure. For example, their melting points, solubility, and reactivity can all be influenced by the substituents present in the compound .Scientific Research Applications

- Alkyldiamine-functionalized variants of the metal–organic framework Mg₂(dobpdc) (where dobpdc⁴⁻ represents 4,4’-dioxidobiphenyl-3,3’-dicarboxylate) show promise for CO₂ capture. These materials exhibit unique step-shaped CO₂ adsorption profiles due to the cooperative formation of ammonium carbamate chains .

- Metal-containing nanoparticles, including those derived from this compound, have been extensively studied for their catalytic properties. These nanoparticles can be tailored to specific conditions, making them suitable for various catalytic applications .

CO₂ Capture Applications

Catalysis

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant interest in further exploring their potential as therapeutic agents . This includes the synthesis of new 1,3,4-thiadiazole derivatives, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name |

[1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-2-16-7-9-17(10-8-16)15-24-18-5-3-4-6-19(18)29(26,27)20(22-24)21(25)23-11-13-28-14-12-23/h2-10H,1,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMFFPOEVUFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)

![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)

![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)